molecular formula C6H9NO B11924628 4-(Aziridin-1-YL)but-2-YN-1-OL

4-(Aziridin-1-YL)but-2-YN-1-OL

Cat. No.: B11924628
M. Wt: 111.14 g/mol
InChI Key: NHMCPUHMJDNFFT-UHFFFAOYSA-N
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Description

4-(Aziridin-1-YL)but-2-YN-1-OL is an organic compound characterized by the presence of an aziridine ring attached to a butynol backbone. Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain, which makes them highly reactive and versatile intermediates in organic synthesis. The compound’s unique structure allows it to participate in various chemical reactions, making it valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aziridin-1-YL)but-2-YN-1-OL typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned steps, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Aziridin-1-YL)but-2-YN-1-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the aziridine ring into more stable amine derivatives.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of aziridine oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted aziridines depending on the nucleophile used.

Scientific Research Applications

4-(Aziridin-1-YL)but-2-YN-1-OL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Aziridin-1-YL)but-2-YN-1-OL involves its ability to undergo ring-opening reactions due to the significant ring strain in the aziridine ring. This ring strain makes the compound highly reactive, allowing it to interact with various molecular targets and pathways. The aziridine ring can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological activity such as antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Aziridine-1-carbaldehyde oximes: These compounds share the aziridine ring structure and exhibit similar reactivity.

    N-substituted aziridines: Compounds with different substituents on the nitrogen atom of the aziridine ring.

Uniqueness

Its ability to undergo a wide range of chemical reactions and its potential biological activity make it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

4-(aziridin-1-yl)but-2-yn-1-ol

InChI

InChI=1S/C6H9NO/c8-6-2-1-3-7-4-5-7/h8H,3-6H2

InChI Key

NHMCPUHMJDNFFT-UHFFFAOYSA-N

Canonical SMILES

C1CN1CC#CCO

Origin of Product

United States

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